molecular formula C12H9N3O4S B11616404 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide

Cat. No.: B11616404
M. Wt: 291.28 g/mol
InChI Key: SKBLSYDEVVINQO-UHFFFAOYSA-N
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Description

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with furan-2-carbohydrazide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may involve heating to facilitate the formation of the desired product .

Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .

Scientific Research Applications

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and antiviral agent, with studies indicating its effectiveness against a range of pathogens .

In medicine, benzothiazole derivatives, including N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide, are being investigated for their potential as anticancer agents. These compounds have been found to inhibit the growth of cancer cells by interfering with specific molecular targets and pathways . Additionally, they are being explored for their potential use in the treatment of neurodegenerative diseases and other medical conditions .

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and proteins that are essential for the survival and proliferation of pathogens and cancer cells .

For example, benzothiazole derivatives have been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. By inhibiting these enzymes, the compound can prevent the replication of cancer cells and induce cell death . Additionally, the compound may interact with other molecular targets, such as receptors and signaling pathways, to exert its effects .

Comparison with Similar Compounds

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide is unique among benzothiazole derivatives due to its specific structure and functional groups. Similar compounds include other benzothiazole derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide and 2-(1,1-dioxido-2,3-dihydro-1,2-benzothiazol-3-yl)-N,N-diethyl-N-methyl-1-propanaminium .

Compared to these similar compounds, N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide may exhibit different biological activities and mechanisms of action due to its unique structure.

Properties

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)furan-2-carbohydrazide

InChI

InChI=1S/C12H9N3O4S/c16-12(9-5-3-7-19-9)14-13-11-8-4-1-2-6-10(8)20(17,18)15-11/h1-7H,(H,13,15)(H,14,16)

InChI Key

SKBLSYDEVVINQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC=CO3

Origin of Product

United States

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